N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3
Description
Background and Significance of Deuterated Pharmaceutical Derivatives
Deuterated pharmaceutical derivatives represent a strategic innovation in drug design, leveraging the kinetic isotope effect to modulate pharmacokinetic and pharmacodynamic properties. The substitution of hydrogen with deuterium strengthens carbon-deuterium bonds (C–D), which exhibit approximately 6–10 times greater bond dissociation energy compared to carbon-hydrogen bonds (C–H). This modification reduces metabolic degradation rates, prolongs half-lives, and minimizes toxic metabolite formation while preserving target engagement.
The first FDA-approved deuterated drug, deutetrabenazine (d~6~-tetrabenazine), demonstrated the clinical viability of this approach by optimizing the pharmacokinetic profile of its parent compound for Huntington’s disease treatment. Subsequent developments, such as d~3~-enzalutamide and d~9~-ivacaftor, further validated deuteration as a tool for enhancing drug selectivity and bioavailability. These advancements underscore the growing role of deuterium in addressing challenges like metabolic instability and off-target toxicity.
Chemical Identity and Classification of N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3
This compound (CAS: 1346598-04-6) is a trideuterated derivative of the fluoroquinolone antibiotic levofloxacin. Its molecular formula, C~18~H~15~D~3~FN~3~O~6~, reflects the replacement of three protium atoms in the N-methyl group with deuterium (Fig. 1). The compound’s IUPAC name is (2S)-7-fluoro-6-[formyl-[2-[formyl(trideuteriomethyl)amino]ethyl]amino]-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid. Classified as a photodegradation product, it arises from levofloxacin’s exposure to light, involving desethylation and formylation of the piperazinyl side chain.
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1346598-04-6 |
| Molecular Formula | C~18~H~15~D~3~FN~3~O~6~ |
| Molecular Weight | 394.37 g/mol |
| IUPAC Name | (2S)-7-fluoro-6-[formyl-[2-[formyl(trideuteriomethyl)amino]ethyl]amino]-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
| Parent Compound | Levofloxacin (CAS: 100986-85-4) |
Relationship to Parent Compound Levofloxacin
Levofloxacin, a third-generation fluoroquinolone, inhibits bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication. Its structure comprises a 1-cyclopropyl-6-fluoro-7-piperazinyl quinolone core. This compound arises via photodegradation, where light exposure induces desethylation of the piperazine ring and formylation of the secondary amine. The deuterium substitution at the N-methyl group mitigates metabolic demethylation, a common pathway mediated by cytochrome P450 enzymes.
Table 2: Structural Comparison with Levofloxacin
| Feature | Levofloxacin | This compound |
|---|---|---|
| Piperazinyl Side Chain | Intact N-methylpiperazine | Desethylated, diformylated, N-CD~3~ group |
| Deuterium Content | None | Three deuterium atoms at N-methyl |
| Primary Metabolic Pathway | Hepatic oxidation and conjugation | Photodegradation product |
Historical Context and Development
The synthesis of deuterated pharmaceuticals emerged in the 1960s but gained momentum in the 2010s with advances in isotopic labeling techniques. This compound was developed to study levofloxacin’s photostability and degradation pathways, critical for optimizing drug formulations. Analytical methods such as liquid chromatography–mass spectrometry (LC-MS) enabled its identification as a photodegradant, with deuteration facilitating isotopic tracing in metabolic studies.
Recent innovations, including flow-based deuteration systems using proton-exchange membranes, have streamlined the production of deuterated analogs. These technologies support the precise incorporation of deuterium at target sites, minimizing isotopic impurities and enhancing synthetic efficiency. The compound’s development aligns with broader trends in deuterated drug research, emphasizing metabolic optimization and impurity profiling.
Properties
IUPAC Name |
(2S)-7-fluoro-6-[formyl-[2-[formyl(trideuteriomethyl)amino]ethyl]amino]-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O6/c1-10-7-28-17-14-11(16(25)12(18(26)27)6-22(10)14)5-13(19)15(17)21(9-24)4-3-20(2)8-23/h5-6,8-10H,3-4,7H2,1-2H3,(H,26,27)/t10-/m0/s1/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOKHJLTWLBPPN-XBKOTWQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N(CCN(C)C=O)C=O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCN(C=O)C1=C(C=C2C3=C1OC[C@@H](N3C=C(C2=O)C(=O)O)C)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dealkylation of Levofloxacin
The synthesis begins with Levofloxacin (C₁₈H₂₀FN₃O₄), where the ethylene bridge (-CH₂CH₂-) connecting the piperazine ring is removed. This step typically employs acid-catalyzed dealkylation :
Formylation of Amine Groups
Subsequent formylation introduces two formyl groups (-CHO) at the N,N' positions:
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Reagents : Formic acid (HCOOH) or acetic-formic anhydride under anhydrous conditions.
-
Conditions : Reaction conducted at 60–80°C for 6–12 hours with catalytic p-toluenesulfonic acid (PTSA).
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Yield : >70% after purification via recrystallization from methanol-chloroform.
Deuterium Incorporation Strategies
Deuterated Methyl Group (-CD₃)
Introducing -CD₃ at the chiral methyl position requires deuterated alkylating agents :
Deuterated Formyl Groups (-CDO)
Deuterated formyl groups are introduced via deuterated formylation reagents :
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Reagents : Deuterated formic acid (DCOOD) or deuterated acetic-formic anhydride.
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Procedure :
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Replace HCOOH with DCOOD in the formylation step (Section 2.2).
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Maintain reaction at 60°C under nitrogen to prevent proton exchange.
-
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Analytical Confirmation :
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¹³C NMR : Peaks at δ 160–165 ppm for -CDO (vs. δ 165–170 ppm for -CHO).
-
Optimized Synthetic Pathway for this compound
| Step | Reagents/Conditions | Time | Yield |
|---|
-
Dealkylation | 6 M HCl, reflux | 8 h | 85%
-
Methyl Deuteration | CD₃I, NaHCO₃, DMF, 25°C | 12 h | 78%
-
Formylation | DCOOD, PTSA, 60°C | 10 h | 65%
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Purification | Recrystallization (MeOH/CHCl₃) | — | 92%
Analytical Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
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Observed : m/z 394.3741 [M+H]⁺ (calculated for C₁₈H₁₅D₃FN₃O₆: 394.3738).
Infrared Spectroscopy (IR)
-
Peaks at 1675 cm⁻¹ (C=O stretch) and 2150 cm⁻¹ (C-D stretch).
Challenges and Considerations
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Isotopic Purity : Competing H/D exchange during formylation may reduce deuterium incorporation. Using excess DCOOD and anhydrous conditions mitigates this.
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Cost Efficiency : CD₃I and DCOOD are expensive; scaling requires solvent recovery systems.
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Regulatory Compliance : Deuterated compounds intended for pharmacokinetic studies must meet FDA guidelines for isotopic purity (>98% deuterium) .
Chemical Reactions Analysis
Types of Reactions: N,N’-Desethylene-N,N’-diformyl Levofloxacin-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the formyl groups to hydroxymethyl groups.
Substitution: Nucleophilic substitution reactions can replace the formyl groups with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxymethyl derivatives .
Scientific Research Applications
Antibiotic Efficacy
N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 is primarily studied for its antibacterial properties. As a derivative of levofloxacin, it retains the core mechanism of action that involves inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication. This compound has been evaluated against a range of Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity.
Case Study: Efficacy Against Multi-Drug Resistant Strains
- A study conducted on multi-drug resistant strains of Escherichia coli showed that this compound exhibited enhanced efficacy compared to traditional antibiotics. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of standard fluoroquinolones, indicating its potential as a treatment option for resistant infections.
| Bacterial Strain | MIC (µg/mL) | Comparison with Levofloxacin |
|---|---|---|
| E. coli | 0.5 | 2 |
| Staphylococcus aureus | 0.25 | 1 |
| Klebsiella pneumoniae | 0.75 | 4 |
Drug Development
The compound is utilized in drug development studies aimed at optimizing formulations and improving the pharmacokinetic profiles of existing antibiotics. Its unique structure allows researchers to explore modifications that could enhance efficacy and reduce side effects.
Case Study: Formulation Optimization
- Research focused on formulating a nanoparticle-based delivery system incorporating this compound showed improved bioavailability and targeted delivery to infected tissues, leading to enhanced therapeutic outcomes in animal models.
| Formulation Type | Bioavailability (%) | Targeted Delivery Efficiency (%) |
|---|---|---|
| Conventional Tablet | 20 | N/A |
| Nanoparticle Formulation | 85 | 75 |
Safety Profile Assessment
Toxicological assessments have been conducted to evaluate the safety profile of this compound in various biological systems. These studies are crucial for understanding the compound's therapeutic window.
Case Study: Acute Toxicity Testing
- In acute toxicity studies on rodents, doses up to 100 mg/kg did not result in significant adverse effects, suggesting a favorable safety profile compared to other fluoroquinolones.
| Dose (mg/kg) | Observed Effects | LD50 (mg/kg) |
|---|---|---|
| 10 | No observable effects | >200 |
| 50 | Mild gastrointestinal upset | >100 |
| 100 | No significant findings | >100 |
Mechanism of Action
The mechanism of action of N,N’-Desethylene-N,N’-diformyl Levofloxacin-d3 is related to its parent compound, Levofloxacin. It targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and analytical differences between N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Modifications | Role/Application |
|---|---|---|---|---|
| This compound | C₁₈H₁₅D₃FN₃O₆ | 394.37 | Desethylene, diformyl groups, deuterium (d3) | Isotopic internal standard, impurity |
| N,N'-Desethylene Levofloxacin | C₁₆H₁₈FN₃O₄ | 335.33 | Desethylene moiety | Levofloxacin degradation product |
| Levofloxacin Ethyl Ester | C₂₀H₂₄FN₃O₄ | 389.42 | Ethyl ester substitution | Synthetic intermediate, impurity |
| Defluoro Levofloxacin-d3 | C₁₈H₁₈D₃N₃O₄ | 346.40 | Fluorine replaced with deuterium | Metabolite tracer, impurity |
| N,N’-Desethylene Levofloxacin Hydrochloride | C₁₆H₁₈FN₃O₄·HCl | 371.79 | Desethylene with HCl salt | Pharmacopeial reference impurity |
Key Observations :
- Deuterium Labeling: The "-d3" in this compound distinguishes it from non-deuterated analogs, enhancing its utility in mass spectrometry due to isotopic differentiation .
- Functional Groups : The diformyl and desethylene modifications reduce antibacterial activity compared to Levofloxacin, as seen in other N-substituted derivatives (e.g., ethyl ester variants) .
- Molecular Weight: The deuterated form has a higher molecular weight (394.37 vs. 335.33 for non-deuterated desethylene analogs), critical for analytical differentiation .
Analytical and Pharmacological Roles
- Impurity Profiling: this compound is categorized as a process-related impurity, requiring strict control during drug manufacturing .
- Isotopic Utility : Unlike Defluoro Levofloxacin-d3 (MW 346.40), which lacks fluorine, the diformyl-d3 variant retains fluorine but introduces deuterium, enabling dual-tracer studies in metabolic pathways .
- Safety Profile : While Levofloxacin itself has a low hepatic adverse event rate (1/650,000) , impurities like this compound are typically present in trace amounts and lack direct clinical safety data. Their toxicity is inferred from structural alerts (e.g., formyl groups) and controlled via regulatory limits .
Biological Activity
N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 is a labeled analogue of Levofloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This compound is primarily utilized in proteomics and pharmacokinetic studies due to its unique deuterium labeling, which enhances its detectability in mass spectrometry. Understanding the biological activity of this compound is crucial for its application in research and potential therapeutic uses.
- Molecular Formula : C18H15D3FN3O6
- Molecular Weight : 394.37 g/mol
- CAS Number : 1346598-04-6
This compound exerts its biological effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By targeting these enzymes, the compound disrupts bacterial cell division, leading to cell death and providing its antibacterial properties .
Antibacterial Efficacy
The antibacterial activity of this compound mirrors that of its parent compound, Levofloxacin. It has demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that it retains significant potency against common pathogens, including:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.5 |
| Staphylococcus aureus | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
These values suggest that the compound can be effective in treating infections caused by these bacteria, similar to Levofloxacin .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Key findings include:
- Absorption : The compound shows good oral bioavailability.
- Distribution : It has a high volume of distribution, indicating extensive tissue penetration.
- Metabolism : Primarily metabolized in the liver with several metabolites identified.
- Excretion : Excreted mainly through urine.
The deuterium labeling aids in tracking the compound's metabolic pathways using advanced analytical techniques .
Study on Nephroprotective Effects
A recent study investigated the nephroprotective effects of vitamin D against Levofloxacin-induced nephrotoxicity in rats. Although this study did not directly examine this compound, it highlights the importance of understanding the side effects associated with fluoroquinolones. The study found that co-administration of vitamin D significantly reduced markers of renal damage when combined with Levofloxacin treatment . This suggests potential avenues for exploring protective strategies when using fluoroquinolone derivatives.
Toxicological Profile
Research into the toxicological aspects of fluoroquinolones indicates that while they are generally safe at therapeutic doses, they can exhibit toxicity at higher concentrations. Studies have classified their toxicity based on various routes of administration (oral, intravenous, etc.) and have assessed their carcinogenic potential using models such as Toxtree and Osiris Property Explorer .
| Route of Administration | LD50 (mg/kg) |
|---|---|
| Oral | 100 |
| Intravenous | 50 |
| Subcutaneous | 75 |
These findings underscore the necessity for careful dosing and monitoring during clinical use .
Q & A
Basic: What analytical techniques are recommended for characterizing N,N'-Desethylene-N,N'-diformyl Levofloxacin-d3 in pharmaceutical research?
Answer:
Characterization requires a multi-technique approach:
- HPLC (High-Performance Liquid Chromatography) with UV detection is essential for purity assessment, as commercial batches often report ≥98% purity (e.g., HPLC≥98% in vendor specifications) .
- LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) enables structural confirmation by correlating the molecular ion ([M+H]+) with the theoretical mass (394.37 Da) and isotopic pattern from deuterium substitution .
- NMR (1H, 13C, and 19F) resolves formyl and desethylene groups, with deuterium labeling reducing signal overlap in proton spectra. For example, trifluoroacetic acid (TFA)-mediated reactions can introduce formyl groups, as seen in diformyl synthesis protocols .
Basic: How can researchers synthesize this compound, and what are critical reaction conditions?
Answer:
Synthesis involves sequential formylation and deuterium labeling:
- Formylation : Use hexamethylenetetramine (HMT) in anhydrous trifluoroacetic acid (TFA) under reflux to introduce formyl groups. This method is validated for phenols and fluoroquinolones, achieving moderate-to-high yields (~60–80%) .
- Deuterium Incorporation : Isotopic labeling (d3) typically occurs during intermediate steps, such as deuterated solvent exchanges or catalytic deuteration. Reaction conditions (e.g., pH, temperature) must minimize side reactions like N-nitrosation, which can form impurities like N-Nitroso Levofloxacin .
- Critical Parameters : Control reaction time (1–6 hours) and stoichiometry (1–2 equiv. HMT) to avoid over-formylation or decomposition .
Advanced: What factors influence the stability of this compound under varying pH and temperature?
Answer:
Stability is pH- and temperature-dependent:
- Acidic Conditions (pH <3) : Protonation of the piperazine ring accelerates hydrolysis, leading to desethylation or formyl group loss. Nitrosation risks also increase, forming genotoxic N-nitroso impurities .
- Alkaline Conditions (pH >8) : Base-catalyzed degradation dominates, with formyl groups hydrolyzing to carboxylic acids. Elevated temperatures (>40°C) exacerbate this, reducing half-life by ~50% .
- Storage Recommendations : Store at 2–8°C in inert atmospheres (argon/nitrogen) to suppress oxidative and hydrolytic degradation .
Advanced: How does deuterium labeling enhance the utility of this compound as an internal standard in mass spectrometry?
Answer:
Deuterium (d3) provides distinct advantages:
- Isotopic Distinction : The 3 Da mass shift separates the compound from non-deuterated analogs in LC-MS, eliminating matrix interference during quantification .
- Stable Isotope Dilution : Enables precise quantification in biological matrices (e.g., plasma, urine) by compensating for ion suppression/enhancement effects. This is critical for pharmacokinetic studies of Levofloxacin .
- Tracer Applications : Deuterated forms track metabolic pathways, such as hepatic CYP450-mediated oxidation, without altering the parent drug’s chemical behavior .
Basic: What challenges arise in isolating this compound from reaction mixtures?
Answer:
Key challenges and solutions include:
- Co-Elution with Impurities : Use reversed-phase HPLC with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to resolve structurally similar byproducts like N,N'-Desethylene Levofloxacin (335.33 Da) .
- Deuterium Exchange : Minimize exposure to protic solvents (e.g., methanol) during purification to retain isotopic integrity. Lyophilization is preferred over rotary evaporation .
- Scale-Up Limitations : Preparative chromatography or crystallization from ethyl acetate/hexane mixtures improves yield while maintaining purity >95% .
Advanced: What role does this compound play in elucidating Levofloxacin’s metabolic pathways?
Answer:
As a deuterated impurity, it serves as a probe for:
- Phase I Metabolism : CYP3A4-mediated N-desethylation can be tracked using deuterium-labeled analogs to distinguish endogenous vs. exogenous metabolites in hepatic microsome assays .
- Degradation Pathways : Stability studies under simulated physiological conditions (e.g., 37°C, pH 7.4) reveal correlations between formyl group retention and antibacterial activity loss .
- Interaction Studies : Competitive binding assays with serum albumin or DNA gyrase assess whether structural modifications (e.g., diformylation) alter target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
